2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Overview
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(3,4,5-trimethoxyphenyl)acetamide is 401.10454189 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Cardiotonic Agents
Researchers have identified compounds related to pyridazinones as potent positive inotropes, which are substances that increase the strength of the heart's contractions. One study focused on the synthesis of dihydropyridazinone derivatives and evaluated their inotropic activity in dogs. These compounds showed significant oral activity and sustained increase in contractility, highlighting their potential as long-acting oral inotropes for heart failure treatment (Robertson et al., 1986).
Heterocyclic Chemistry
In another study, the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives was described. These compounds have been utilized in the synthesis of fused azines, indicating their utility in creating complex heterocyclic structures that could have applications in developing new therapeutic agents or materials (Ibrahim & Behbehani, 2014).
Antimicrobial Research
A study synthesized a series of compounds using citrazinic acid as a starting material, aiming to develop new antimicrobial agents. These compounds exhibited good antibacterial and antifungal activities, comparable to known drugs like streptomycin and fusidic acid. This research underscores the potential of such chemical frameworks in the development of new antimicrobial treatments (Hossan et al., 2012).
Analgesic and Anti-Inflammatory Activities
The analgesic and anti-inflammatory activities of a new series of pyridazinone derivatives were investigated, showing that most compounds were more potent than aspirin in specific tests. This suggests their potential as novel analgesic and anti-inflammatory agents, highlighting the versatility of pyridazinone derivatives in medicinal chemistry (Doğruer & Şahin, 2003).
Quantum Mechanical and Photovoltaic Studies
Some studies have extended into the realm of quantum mechanical investigations and photovoltaic efficiency modeling. For instance, benzothiazolinone acetamide analogs were studied for their vibrational spectra, electronic properties, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good efficiency, highlighting their potential application in renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-9-12(10-15(26-2)19(14)27-3)20-17(23)11-22-18(24)7-6-13(21-22)16-5-4-8-28-16/h4-10H,11H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQDCIOECSBFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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